6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
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Overview
Description
6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves a multi-step process. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of a base such as triethylamine and solvents like tetrahydrofuran (THF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C has been reported to provide rapid access to aminobenzo[b]thiophenes in high yields .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at the benzylidene position.
Scientific Research Applications
6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring system may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile: Similar structure with a different substitution pattern on the thiophene ring.
2-((4-Nitrobenzylidene)amino)-6H-1,3,4-thiadiazin-5-ol: Contains a thiadiazine ring instead of a tetrahydrobenzo[b]thiophene ring.
Uniqueness
6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a nitrobenzylidene moiety and a tetrahydrobenzo[b]thiophene ring. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H15N3O2S |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
6-methyl-2-[(4-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O2S/c1-11-2-7-14-15(9-18)17(23-16(14)8-11)19-10-12-3-5-13(6-4-12)20(21)22/h3-6,10-11H,2,7-8H2,1H3 |
InChI Key |
KIKOPFUBFITCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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